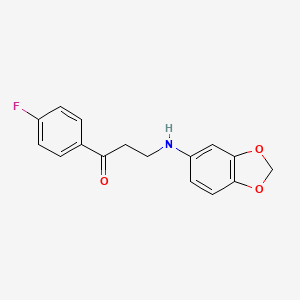
3-(1,3-Benzodioxol-5-ylamino)-1-(4-fluorophenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1,3-Benzodioxol-5-ylamino)-1-(4-fluorophenyl)-1-propanone” is a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals . It’s important to note that the buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The compound has a complex molecular structure. Its SMILES string isFC1=CC=C ( [C@H]2 [C@H] (COC3=CC=C (OCO4)C4=C3)CNCC2)C=C1.Cl . This indicates the presence of various functional groups and chiral centers in the molecule . Physical and Chemical Properties Analysis
The compound is a solid . Its linear formula isC19H21O3N1Cl1F1 . The InChI key is GELRVIPPMNMYGS-RVXRQPKJSA-N . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.
Aplicaciones Científicas De Investigación
Fluorescence Derivatization
Fluorescence derivatization is a notable application of compounds similar to 3-(1,3-Benzodioxol-5-ylamino)-1-(4-fluorophenyl)-1-propanone. A study by Frade et al. (2007) explored the use of naphthalenylamino propanoic acid, a compound with a similar structure, for fluorescent derivatization of amino acids. The derivatives showed strong fluorescence, suitable for biological assays (Frade et al., 2007).
Synthesis of Cytotoxic Agents
The synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which includes compounds structurally related to the target compound, was explored by Mete et al. (2007) for their potential as cytotoxic agents. These compounds were synthesized using Mannich reactions and showed potential in pharmaceutical applications (Mete et al., 2007).
Electrochemical Behavior in Protic Medium
The electrochemical behavior of certain unsymmetrical dihydropyridines, which are structurally related to this compound, was investigated by David et al. (1995). Their study provides insights into the reduction and oxidation processes of such compounds in various mediums (David et al., 1995).
Antioxidant Potential
Research by Zaheer et al. (2015) on N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, which are chemically akin to the target compound, demonstrated their antioxidant potential. These compounds were synthesized and evaluated for pharmaceutical applications, highlighting their potential therapeutic uses (Zaheer et al., 2015).
Neuroleptic Activity
Sato et al. (1978) synthesized a series of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones, closely related to the target compound, with potent neuroleptic activity. These compounds were evaluated for their neuroleptic properties, contributing to the development of new psychotropic agents (Sato et al., 1978).
Intracellular Calcium Activity
A study by Bourlot et al. (1998) on substituted benzoxazines, which share a structural similarity, revealed moderate activity on intracellular calcium. This research provides a foundation for the development of compounds with potential medical applications in treating calcium-related disorders (Bourlot et al., 1998).
Protection of Benzoxaborole Moiety
Research by Gamrat et al. (2018) on the synthesis and utility of benzoxaborole protecting groups, relevant to compounds like this compound, provided insights into improving organic solubility and facilitating otherwise incompatible reactions (Gamrat et al., 2018).
Phosphatidylinositol-3-Kinase Inhibition
The development of phosphatidylinositol-3-kinase inhibitors for treating B-cell malignancies, as explored by Lannutti et al. (2011), involves compounds structurally akin to the target compound. Such inhibitors have shown efficacy in blocking phosphatidylinositol-3-kinase signaling, leading to apoptosis in malignant B-cells (Lannutti et al., 2011).
Microwave Synthesis of Antiviral Agents
Luo et al. (2012) investigated the microwave synthesis of (quinazolin-4-ylamino)methylphosphonates with potential antiviral activities, demonstrating an efficient method for synthesizing compounds with similar structures (Luo et al., 2012).
Corrosion Inhibition
Hu et al. (2016) synthesized benzothiazole derivatives, structurally related to the target compound, and assessed their corrosion inhibiting effect against steel in acidic solutions. This research opens avenues for the use of similar compounds in industrial applications (Hu et al., 2016).
Synthesis of Novel Fluorescent Dyes
Varghese et al. (2015) focused on synthesizing novel fluorophores based on furanones, chemically akin to this compound. Their study expands the application of such compounds in bio-analytical purposes (Varghese et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-1-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c17-12-3-1-11(2-4-12)14(19)7-8-18-13-5-6-15-16(9-13)21-10-20-15/h1-6,9,18H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGZEVYWACMQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477333-88-3 |
Source


|
| Record name | 3-(1,3-BENZODIOXOL-5-YLAMINO)-1-(4-FLUOROPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
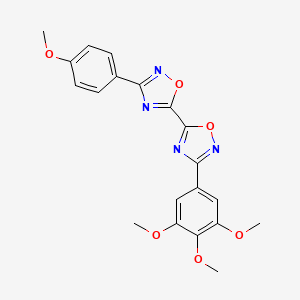
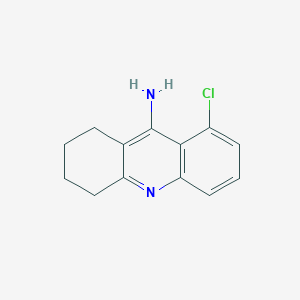
![1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2871978.png)
![N-[(5-Chloro-2-methoxyphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide](/img/structure/B2871980.png)

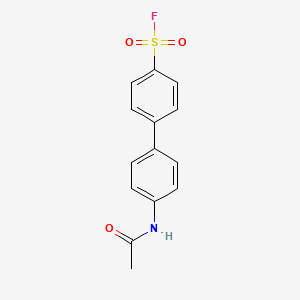
![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(3-phenylpropyl)azetidine-1-carboxamide](/img/structure/B2871985.png)
![1-ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2871989.png)
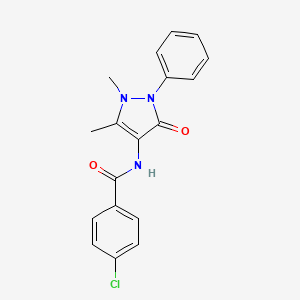
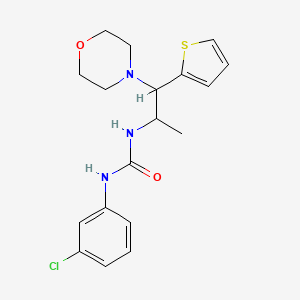
![(1E)-[1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B2871993.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2871995.png)

